![molecular formula C11H18O3 B14249161 Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate CAS No. 474549-41-2](/img/structure/B14249161.png)
Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,8S)-9-oxabicyclo[610]nonane-1-carboxylate is a bicyclic ester compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a bicyclo[610]nonane ring system fused with an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
- Ethyl (1R,8S,9s)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Uniqueness
Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate is unique due to the presence of the oxirane ring fused with the bicyclo[6.1.0]nonane system. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
474549-41-2 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)11-8-6-4-3-5-7-9(11)14-11/h9H,2-8H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
DYDQCBLZHBMYTA-GXSJLCMTSA-N |
SMILES isomérique |
CCOC(=O)[C@@]12CCCCCC[C@@H]1O2 |
SMILES canonique |
CCOC(=O)C12CCCCCCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



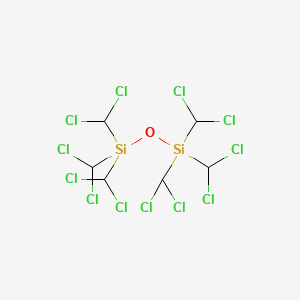

![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
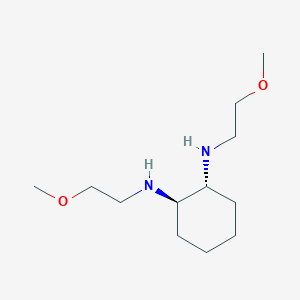
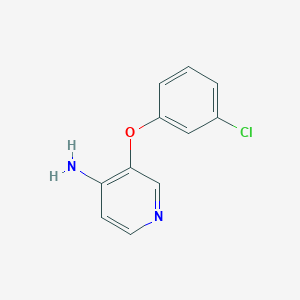

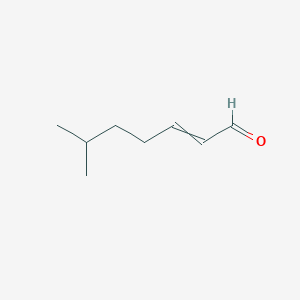

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
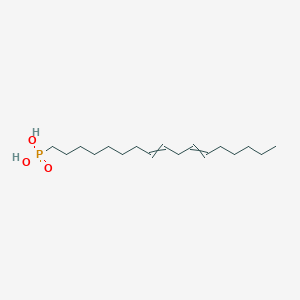
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
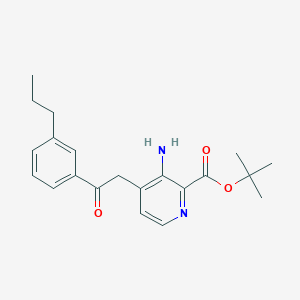
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
